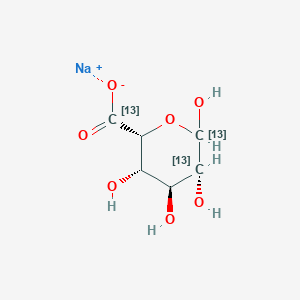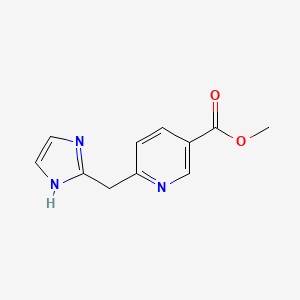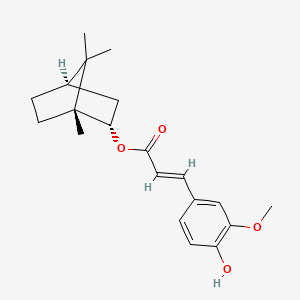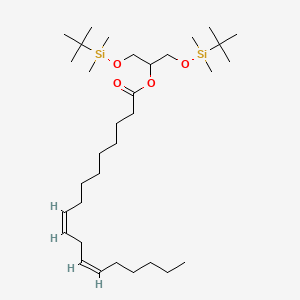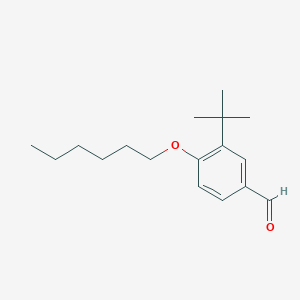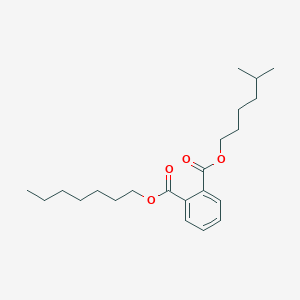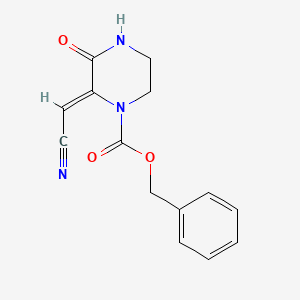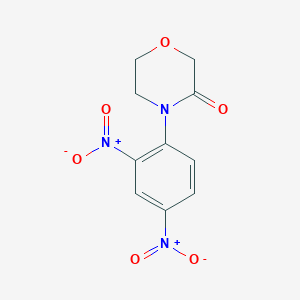
4-(2,4-Dinitrophenyl)morpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Dinitrophenyl)morpholin-3-one is a chemical compound with the molecular formula C10H9N3O6. It is an intermediate in the synthesis of various pharmaceuticals, including antithrombotic agents. The compound is characterized by the presence of a morpholine ring substituted with a 2,4-dinitrophenyl group.
Métodos De Preparación
The synthesis of 4-(2,4-Dinitrophenyl)morpholin-3-one typically involves the condensation of 4-chloro nitrobenzene with morpholine, followed by oxidation using sodium chlorite . This method provides a good yield of the desired product. Industrial production methods may involve similar steps but are optimized for large-scale manufacturing.
Análisis De Reacciones Químicas
4-(2,4-Dinitrophenyl)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, forming compounds like 4-(2,4-Diaminophenyl)-3-morpholinone.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include sodium chlorite for oxidation and anhydrous ammonium formate with a palladium-carbon catalyst for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(2,4-Dinitrophenyl)morpholin-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antitumor properties.
Medicine: It is involved in the synthesis of antithrombotic agents, which are used to prevent blood clots.
Industry: The compound is used in the production of nanowires and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4-(2,4-Dinitrophenyl)morpholin-3-one involves its interaction with specific molecular targets. For example, its derivatives may act as enzyme inhibitors or interact with cellular pathways to exert their effects . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparación Con Compuestos Similares
4-(2,4-Dinitrophenyl)morpholin-3-one can be compared with other similar compounds, such as:
4-(2,4-Diaminophenyl)-3-morpholinone: This compound is a reduced form of this compound and has different chemical properties and applications.
4-(4-Nitrophenyl)morpholin-3-one: Another related compound with a single nitro group, used in similar synthetic applications.
Propiedades
Fórmula molecular |
C10H9N3O6 |
|---|---|
Peso molecular |
267.19 g/mol |
Nombre IUPAC |
4-(2,4-dinitrophenyl)morpholin-3-one |
InChI |
InChI=1S/C10H9N3O6/c14-10-6-19-4-3-11(10)8-2-1-7(12(15)16)5-9(8)13(17)18/h1-2,5H,3-4,6H2 |
Clave InChI |
IAAJLYBNFQNYPH-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzonitrile, 2-chloro-4-[(cyclopropylmethyl)propylamino]-](/img/structure/B13855827.png)
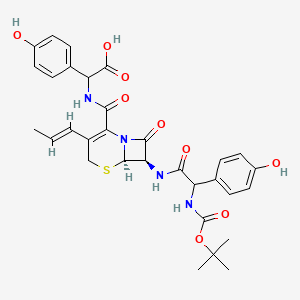
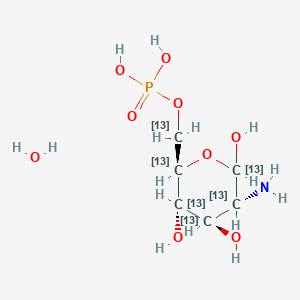
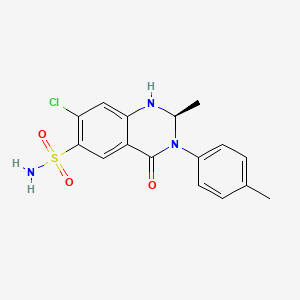
![2,2-Bis[(octanoyloxy)methyl]butyl decanoate](/img/structure/B13855837.png)

